

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR data for 4,4'-Biphenyldiboronic acid

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## Compound of Interest

Compound Name: 4,4'-Biphenyldiboronic acid

Cat. No.: B1270769

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## An In-depth Technical Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy of 4,4'-Biphenyldiboronic Acid

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for **4,4'-biphenyldiboronic acid**, tailored for researchers, scientists, and professionals in drug development. It encompasses a summary of  $^1\text{H}$  NMR data, an outline of the challenges associated with  $^{13}\text{C}$  NMR for this compound, a detailed experimental protocol for NMR analysis, and a logical diagram illustrating the structural information derived from NMR spectroscopy.

## Spectroscopic Data

The structural elucidation of **4,4'-biphenyldiboronic acid** by NMR spectroscopy is fundamental to confirming its identity and purity. Below are the key spectroscopic data presented in a structured format.

### $^1\text{H}$ NMR Data

The proton NMR spectrum of **4,4'-biphenyldiboronic acid** is characterized by distinct signals in the aromatic region, corresponding to the protons on the biphenyl backbone.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.06	Broad Peak	4H	-	B(OH) <sub>2</sub>
7.88	Doublet	4H	8.53	Aromatic CH
7.65	Doublet	4H	8.4	Aromatic CH
Solvent: DMSO-d <sub>6</sub> , Instrument: 400 MHz NMR Spectrometer[1]				

## <sup>13</sup>C NMR Data

Obtaining a complete <sup>13</sup>C NMR spectrum for boronic acids, including **4,4'-biphenyldiboronic acid**, presents a significant challenge. The carbon atom directly attached to the boron atom is often not observed in the spectrum. This is due to the quadrupolar relaxation induced by the boron nucleus (both <sup>10</sup>B and <sup>11</sup>B isotopes have nuclear spins greater than 1/2), which leads to significant broadening of the signal of the attached carbon, often to the point where it is indistinguishable from the baseline. While specific <sup>13</sup>C NMR data for **4,4'-biphenyldiboronic acid** is not readily available in the literature, the expected signals would be in the aromatic region, typically between 120 and 150 ppm.

## Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the preparation and analysis of a sample of **4,4'-biphenyldiboronic acid** for NMR spectroscopy.

Objective: To acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural confirmation of **4,4'-biphenyldiboronic acid**.

Materials and Equipment:

- **4,4'-Biphenyldiboronic acid** sample
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)

- NMR tube (5 mm)
- Pipettes and vials
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

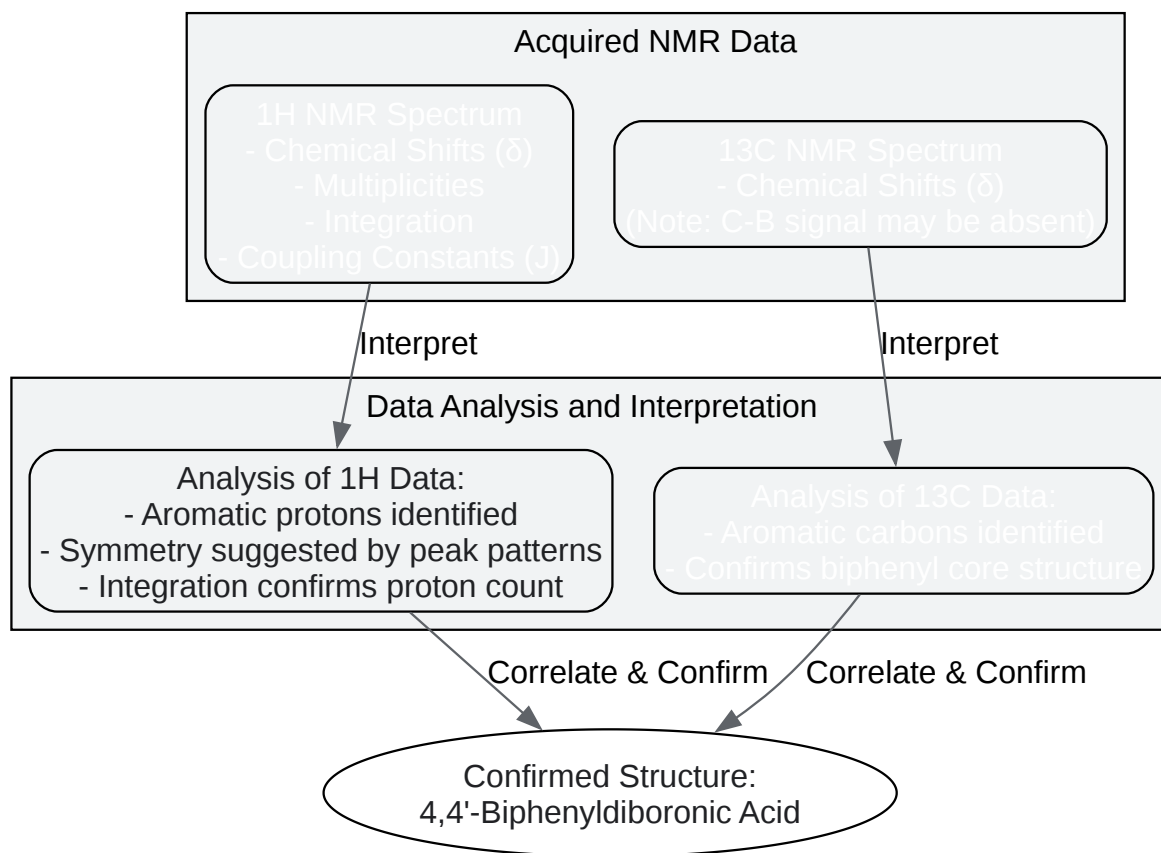
Procedure:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **4,4'-biphenyldiboronic acid** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the vial.
  - Securely cap the vial and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary to aid dissolution.
  - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the DMSO-d<sub>6</sub>.
  - Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.
  - Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C nuclei.
- <sup>1</sup>H NMR Acquisition:
  - Set the appropriate spectral width for the aromatic region (e.g., 0-10 ppm).
  - Use a standard single-pulse experiment.

- Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the spectrum.
- <sup>13</sup>C NMR Acquisition:
  - Set the appropriate spectral width for carbon nuclei (e.g., 0-200 ppm).
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - A larger number of scans will be necessary to obtain a good signal-to-noise ratio (e.g., 1024 or more), especially given the challenges with detecting the boron-bound carbon.
  - Set a suitable relaxation delay (e.g., 2 seconds).
  - Acquire the spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra correctly.
  - Calibrate the chemical shifts using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for <sup>1</sup>H and  $\delta$  = 39.52 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

## Visualization of NMR Data Interpretation

The following diagram illustrates the logical workflow of interpreting the NMR data to confirm the structure of **4,4'-biphenyldiboronic acid**.



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## References

- 1. 4,4'-Biphenyldiboronic acid | 4151-80-8 [chemicalbook.com]
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